molecular formula C6H8ClN3O3 B8466475 5-Chloro-3-methoxymethyl-1-methyl-4-nitropyrazole

5-Chloro-3-methoxymethyl-1-methyl-4-nitropyrazole

Cat. No.: B8466475
M. Wt: 205.60 g/mol
InChI Key: RXGUJNOIPXWVQU-UHFFFAOYSA-N
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Description

5-Chloro-3-methoxymethyl-1-methyl-4-nitropyrazole is a useful research compound. Its molecular formula is C6H8ClN3O3 and its molecular weight is 205.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8ClN3O3

Molecular Weight

205.60 g/mol

IUPAC Name

5-chloro-3-(methoxymethyl)-1-methyl-4-nitropyrazole

InChI

InChI=1S/C6H8ClN3O3/c1-9-6(7)5(10(11)12)4(8-9)3-13-2/h3H2,1-2H3

InChI Key

RXGUJNOIPXWVQU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)COC)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-bromomethyl-5-chloro-1-methyl-4-nitropyrazole (5.0 g, 19.6 mmol) in methanol (50 ml) was treated with silver nitrate (5.75 g, 33.8 mmol) and the mixture heated under reflux for 2 hours. The cooled reaction mixture was filtered and the filtrate evaporated under vacuum. The residue was partitioned between ethyl acetate (100 ml) and water (50 ml ) and the aqueous phase extracted with a further quantity of ethyl acetate (50 ml). The organic extracts were combined, dried (MgSO4) and evaporated under vacuum. Chromatography on silica gel, eluting with a 97:3 mixture of dichloromethane and methanol, gave the title pyrazole as a white solid (1.6 g, 40%), m.p. 59°-63° C. Found: C,34.65; H, 3.83; N,20.05. C6H8ClN3O3 recreates C,35.05; H, 3.92; N, 20.44%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
catalyst
Reaction Step One
Yield
40%

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